Diethyl 2-oxo-1-phenylpropyl phosphate
Description
Diethyl 2-oxo-1-phenylpropyl phosphate (CAS: Not explicitly provided in evidence) is an organophosphorus compound characterized by a central phosphoryl group linked to two ethyl esters and a substituted phenylpropyl moiety. Organophosphorus compounds like this are often studied for their metabolic pathways, environmental persistence, and biological effects, including interactions with enzymes (e.g., acetylcholinesterase) and endocrine systems .
The compound’s 2-oxo group and phenyl substituent may influence its stability, reactivity, and interactions with biological targets. For instance, the phenyl group could enhance lipophilicity, affecting its distribution in organisms, while the phosphoryl moiety may mediate hydrolysis or enzymatic degradation.
Properties
CAS No. |
192378-92-0 |
|---|---|
Molecular Formula |
C13H19O5P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
diethyl (2-oxo-1-phenylpropyl) phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-13(11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
UWABAVPEOMEJOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-1-phenylpropyl phosphate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction of trialkyl phosphites with iodoacetone yields the desired product in good yields . Another method involves the acylation of methylphosphonates, which includes metalation followed by the reaction with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity of the reagents and to minimize the presence of moisture, which can affect the yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-1-phenylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphates, depending on the type of reaction and the reagents used .
Scientific Research Applications
Diethyl 2-oxo-1-phenylpropyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2-oxo-1-phenylpropyl phosphate involves its interaction with molecular targets through its phosphate group. This interaction can inhibit or activate specific enzymes or receptors, leading to various biological effects. The compound can also undergo hydrolysis to release phosphoric acid derivatives, which can further interact with biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Diethyl 2-oxo-1-phenylpropyl phosphate with structurally or functionally related organophosphorus compounds, based on extrapolation from available evidence:
Diethyl Phosphate (DEP)
Structural Similarities: Both compounds contain diethyl phosphate groups. DEP is a non-specific metabolite of organophosphorus pesticides (OPs), whereas this compound may act as a precursor or metabolite with a more complex substituent. Functional Differences:
- Metabolic Impact: DEP alters gut microbiota composition in mice, increasing opportunistic pathogens (e.g., Paraprevotella, Helicobacter) and reducing anti-inflammatory IL-6 levels. It also elevates butyrate-producing bacteria (e.g., Alloprevotella), linked to decreased LDL-C and TG levels .
- Endocrine Effects: DEP exposure in mice correlates with elevated estradiol and peptide YY (PYY), likely mediated by microbial SCFA production .
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
Structural Similarities : Both compounds contain phosphoryl groups and oxo substituents. However, the diazo group in Dimethyl (1-Diazo-2-oxopropyl)phosphonate introduces high reactivity, making it a reagent in organic synthesis (e.g., Bestmann-Ohira reagent for alkynes) .
Functional Differences :
- Reactivity : The diazo group enables cyclopropanation and alkyne formation, whereas this compound’s phenylpropyl group may favor hydrophobic interactions or slower hydrolysis.
- Safety Profile : Dimethyl (1-Diazo-2-oxopropyl)phosphonate requires stringent handling (e.g., respiratory protection, dust control) due to hazards like nitrogen oxide emissions during combustion . Similar data are unavailable for this compound.
Organophosphorus Pesticides (e.g., Chlorpyrifos, Malathion)
Functional Context : this compound may share metabolic pathways with OPs, which degrade into dialkyl phosphates like DEP.
Key Contrasts :
- Toxicity Mechanism: OPs inhibit acetylcholinesterase (AChE), causing neurotoxicity. The target compound’s AChE interaction is unstudied.
- Biomonitoring : Urinary DEP is a biomarker for OP exposure . The phenylpropyl variant’s detection and excretion patterns remain uncharacterized.
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